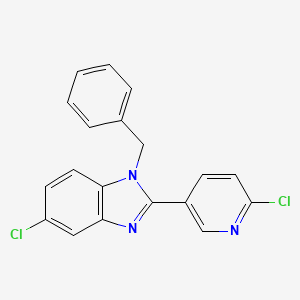

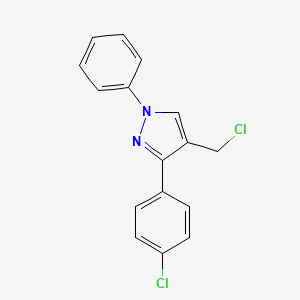

1-benzyl-5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-benzyl-5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole, also known as BPCP, is a synthetic molecule with a wide range of applications in scientific research. It is a heterocyclic compound that contains both a benzyl and a pyridine ring, and has been used extensively in the preparation of pharmaceuticals, polymers, and other compounds. BPCP is a versatile molecule and has been used in many different areas of research, including medicinal chemistry, biochemistry, and physiology.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthetic Approaches

The synthesis of pyrido[1,2-a]benzimidazoles, including compounds similar to 1-benzyl-5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole, involves innovative methodologies that focus on improving yield and efficiency. For instance, direct copper-catalyzed amination has been utilized for synthesizing pyrido[1,2-a]benzimidazoles, highlighting the importance of acid additives in the synthesis process for enhanced solubility and potential DNA intercalation (Masters et al., 2011). Additionally, novel multicomponent reactions have been developed for the one-step synthesis of pyrido[1,2-a]benzimidazole derivatives, demonstrating the versatility and efficiency of these synthetic routes (Yan et al., 2009).

Chemical Properties

Benzimidazole derivatives exhibit fascinating variability in their chemistry and properties, including spectroscopic properties, magnetic properties, and biological and electrochemical activity. These properties make them suitable for various scientific applications, including as potential fluorescent probes for DNA detection (Boča et al., 2011; Perin et al., 2011).

Applications in Scientific Research

Catalytic Activity

Benzimidazolium salts and their palladium N-heterocyclic carbene complexes have shown promising catalytic activity in carbon-carbon bond-forming reactions. This demonstrates their potential in synthetic organic chemistry for facilitating complex synthesis processes (Akkoç et al., 2016).

Potential in Materials Science

The synthesis of benzimidazole derivatives also finds relevance in materials science, where their unique properties, such as fluorescence, can be harnessed for developing new materials with potential applications in electronics and photonics (Masters et al., 2011).

Antiviral and Antibacterial Properties

Some benzimidazole derivatives have been investigated for their antiviral and antibacterial properties, showing significant activity against various pathogens. This underscores the potential of these compounds in the development of new therapeutic agents (Gudmundsson et al., 2003; Maddila et al., 2016).

Propriétés

IUPAC Name |

1-benzyl-5-chloro-2-(6-chloropyridin-3-yl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N3/c20-15-7-8-17-16(10-15)23-19(14-6-9-18(21)22-11-14)24(17)12-13-4-2-1-3-5-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEUNQMGPWPUKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)N=C2C4=CN=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2894154.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2894155.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2894159.png)

![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2894160.png)

![(2Z)-N-(2-chlorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2894161.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2894162.png)

![3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B2894163.png)

![4-(diethylamino)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2894167.png)

![2-{[6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2894170.png)